[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467325
InChI: InChI=1S/C13H25N3O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1
SMILES: CCN(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Molecular Formula: C13H25N3O3
Molecular Weight: 271.36 g/mol

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13467325

Molecular Formula: C13H25N3O3

Molecular Weight: 271.36 g/mol

* For research use only. Not for human or veterinary use.

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C13H25N3O3
Molecular Weight 271.36 g/mol
IUPAC Name tert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C13H25N3O3/c1-5-16(12(18)19-13(2,3)4)10-6-7-15(9-10)11(17)8-14/h10H,5-9,14H2,1-4H3/t10-/m0/s1
Standard InChI Key GKMFBVJWYFWLJS-JTQLQIEISA-N
Isomeric SMILES CCN([C@H]1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
SMILES CCN(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Canonical SMILES CCN(C1CCN(C1)C(=O)CN)C(=O)OC(C)(C)C

Introduction

Structural Characteristics and Nomenclature

[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester is a chiral synthetic organic compound belonging to the carbamate class. Its structure comprises:

  • Pyrrolidine ring: A five-membered saturated nitrogen-containing heterocycle.

  • Aminoacetyl group: A side chain containing an amino group (–NH₂) and an acetyl group (–COCH₃).

  • Ethyl-carbamic acid tert-butyl ester: A carbamate moiety where the tert-butyl group serves as a protecting group for the carboxylic acid functionality.

The compound’s stereochemistry is defined by the (S)-configuration at the pyrrolidine carbon, critical for its potential biological activity.

PropertyValueSource
Molecular formulaC₁₁H₂₁N₃O₃
Molecular weight243.3 g/mol
CAS number1354011-45-2
IUPAC nametert-butyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate

Synthesis and Preparation

The synthesis of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves multi-step organic reactions:

Key Steps

  • Pyrrolidine ring formation: Typically achieved via cyclization of γ-amino acids or aldehydes with ammonia derivatives.

  • Introduction of the aminoacetyl group: Coupling reactions using activated acetyl donors (e.g., acetyl chloride) under basic conditions.

  • Carbamate formation: Protection of the amine with a tert-butyl carbamate group via Steglich esterification, employing reagents like di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP).

Reaction Optimization

  • Mild conditions: Steglich esterification is preferred for sensitive intermediates due to its compatibility with acidic or basic conditions.

  • Industrial scalability: Continuous flow reactors and automated systems enhance yield and purity in large-scale production.

Physical and Chemical Properties

The compound’s properties are influenced by its functional groups:

PropertyDescriptionImplications
SolubilityModerate in organic solvents (e.g., DCM, THF)Facilitates purification and storage
StabilitySensitive to strong acids/bases; stable at -20°CRequires inert storage conditions
ReactivitySusceptible to hydrolysis under acidic conditionsEnables controlled deprotection
Chiral center(S)-configuration at C3 of pyrrolidineAffects binding specificity and activity

Biological Activity and Mechanism of Action

While direct biological data for this compound is limited, structural analogs provide insights:

Target Interactions

  • Enzyme inhibition: Pyrrolidine derivatives often interact with proteases or kinases via hydrogen bonding and hydrophobic interactions .

  • Receptor modulation: The aminoacetyl group may mimic natural ligands, enabling binding to GPCRs or ion channels .

Comparative Analysis with Analogues

CompoundStructural FeaturesBiological ActivityApplication
GabapentinPyrrolidine + carboxylic acidNeuropathic pain reliefPharmaceuticals
PregabalinPyrrolidine + isobutyl groupAnticonvulsant and anxiolytic effectsPharmaceuticals
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl esterPyrrolidine + tert-butyl carbamatePotential therapeutic intermediateDrug development

Applications in Medicinal Chemistry

Pharmaceutical Intermediate

The compound serves as a precursor for synthesizing bioactive molecules:

  • Deprotection: Acidic cleavage of the tert-butyl group yields a free amine, enabling further functionalization (e.g., amide bond formation).

  • Scaffold optimization: The ethyl-carbamic acid moiety can be modified to alter pharmacokinetic properties (e.g., solubility, metabolic stability) .

Neurological Targets

  • Ion channel modulation: Pyrrolidine derivatives are explored for treating epilepsy and neuropathic pain .

  • Enzyme inhibition: Potential application in designing inhibitors for neurodegenerative diseases (e.g., Alzheimer’s) .

ParameterGuideline
Temperature-20°C to 4°C (refrigerated)
Light exposureProtect from direct sunlight
Inert atmosphereStore under argon or nitrogen

Degradation Pathways

  • Hydrolysis: The tert-butyl carbamate is susceptible to cleavage under acidic conditions, releasing CO₂ and forming a primary amine.

  • Oxidation: The pyrrolidine ring may undergo epoxidation or N-oxidation under strong oxidizing agents.

Research Gaps and Future Directions

Unresolved Questions

  • Binding kinetics: Quantitative data on dissociation constants (Kd) and thermodynamic parameters (ΔG, ΔH) are lacking.

  • Metabolic stability: In vivo studies to assess hepatic clearance and cytochrome P450 interactions are needed.

Strategic Recommendations

  • High-throughput screening: Test the compound against panels of kinases, proteases, and ion channels.

  • Structure-activity relationship (SAR) studies: Modify the ethyl-carbamic acid group to optimize potency and selectivity.

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